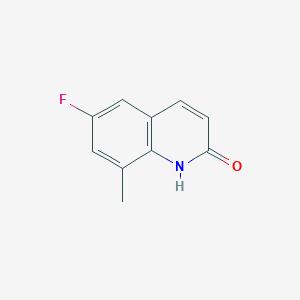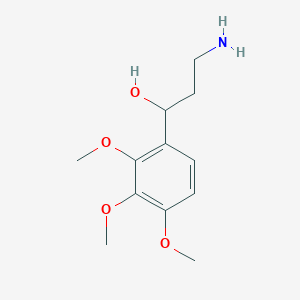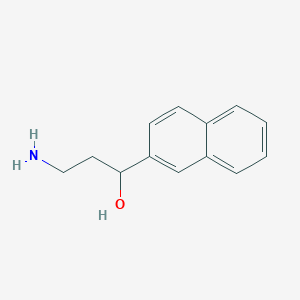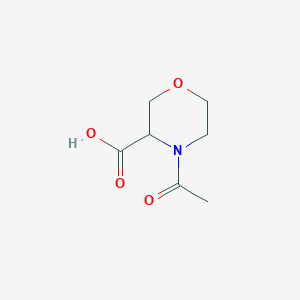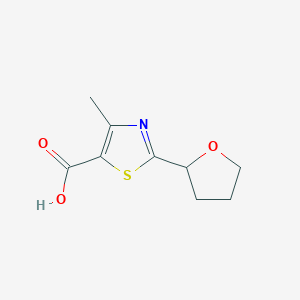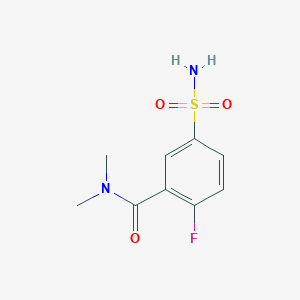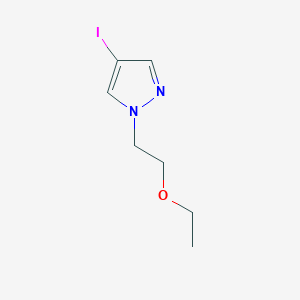
1-(2-ethoxyethyl)-4-iodo-1H-pyrazole
Overview
Description
1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an ethoxyethyl group at the 1-position and an iodine atom at the 4-position of the pyrazole ring
Preparation Methods
The synthesis of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole can be achieved through several synthetic routes. One common method involves the iodination of 1-(2-ethoxyethyl)-1H-pyrazole. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows:
Starting Material: 1-(2-ethoxyethyl)-1H-pyrazole
Reagents: Iodine (I2), Oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite)
Conditions: Room temperature, solvent (e.g., acetonitrile, dichloromethane)
The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a palladium catalyst and a suitable base.
Oxidation and Reduction: The ethoxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the pyrazole ring or the ethoxyethyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling, where the iodine atom is replaced by an aryl or alkynyl group.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Scientific Research Applications
1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The ethoxyethyl group and the iodine atom play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole can be compared with other similar compounds such as:
1-(2-Ethoxyethyl)-1H-pyrazole:
4-Iodo-1H-pyrazole: Lacks the ethoxyethyl group, affecting its solubility and biological activity.
1-(2-Methoxyethyl)-4-iodo-1H-pyrazole: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in the combination of the ethoxyethyl group and the iodine atom, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-(2-ethoxyethyl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCDBJRSMXGJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
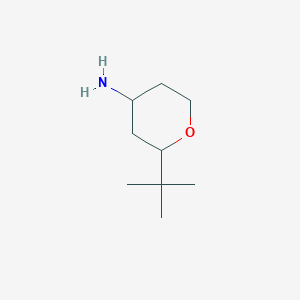

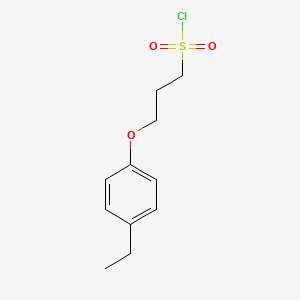
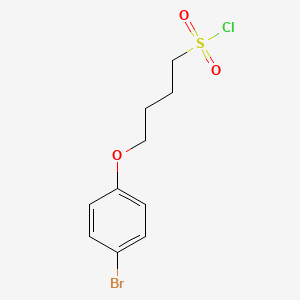

![Spiro[3.5]nonane-2-carboxylic acid](/img/structure/B1444003.png)
